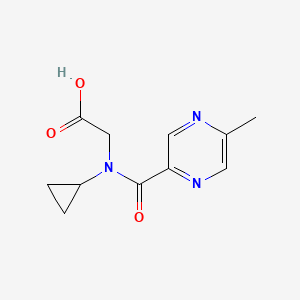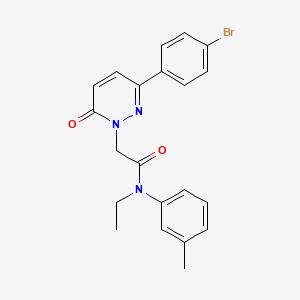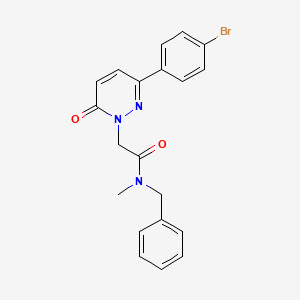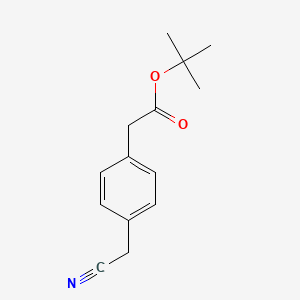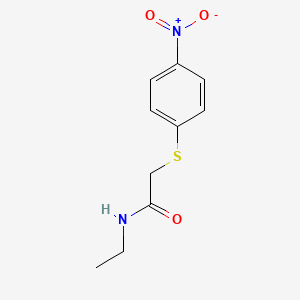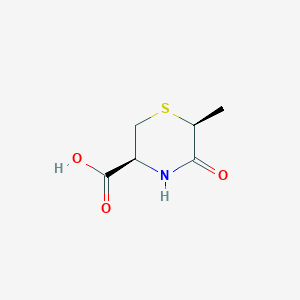
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound that features a thiomorpholine ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the use of cyclative lactonization, where precursors containing a central amide bond undergo ring-closure reactions to form the thiomorpholine ring . The reaction conditions often include proton-catalyzed condensations or the use of coupling reagents under Mitsunobu conditions .
Industrial Production Methods
the principles of green chemistry and sustainable synthesis are increasingly being applied to the production of similar compounds, focusing on minimizing waste and using environmentally benign reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of (3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the thiomorpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diketomorpholines: These compounds share a similar thiomorpholine ring structure but differ in the presence of additional functional groups.
Glycosaminoglycan Analogs: These compounds have similar structural motifs and are used in similar applications, particularly in biological and medical research.
Uniqueness
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiomorpholine ring and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H9NO3S |
|---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
(3S,6S)-6-methyl-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3S/c1-3-5(8)7-4(2-11-3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3-,4+/m0/s1 |
InChI-Schlüssel |
QJFTZLOJRRSNEI-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](CS1)C(=O)O |
Kanonische SMILES |
CC1C(=O)NC(CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


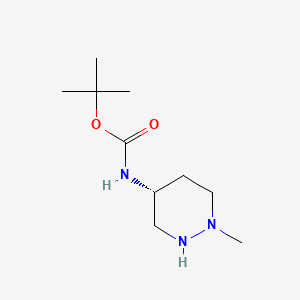
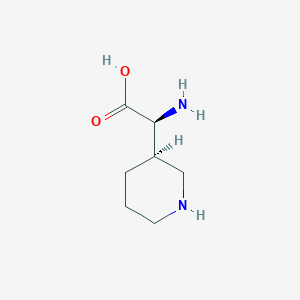

![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)

